molecular formula C13H19NO B7726138 2-Methyl-6-(piperidin-1-ylmethyl)phenol

2-Methyl-6-(piperidin-1-ylmethyl)phenol

Cat. No.: B7726138
M. Wt: 205.30 g/mol
InChI Key: FEERRNJKQAIDCJ-UHFFFAOYSA-N
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Description

2-Methyl-6-(piperidin-1-ylmethyl)phenol is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . This compound is characterized by a phenol group substituted with a methyl group at the 2-position and a piperidin-1-ylmethyl group at the 6-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(piperidin-1-ylmethyl)phenol typically involves the reaction of 2-methylphenol with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(piperidin-1-ylmethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

2-Methyl-6-(piperidin-1-ylmethyl)phenol is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(piperidin-1-ylmethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, while the piperidin-1-ylmethyl group can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(piperidin-1-ylmethyl)phenol is unique due to the presence of both the methyl and piperidin-1-ylmethyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Biological Activity

2-Methyl-6-(piperidin-1-ylmethyl)phenol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a phenolic ring substituted with a piperidinylmethyl group at the 6-position and a methyl group at the 2-position. This unique structure contributes to its biological activity.

Property Value
Molecular FormulaC13_{13}H17_{17}N
Molecular Weight201.28 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.
  • Receptor Modulation : It can bind to receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : The phenolic structure may contribute to scavenging free radicals, reducing oxidative stress.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria and found significant inhibition zones, suggesting its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.

Case Study: Anticancer Efficacy
A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The results showed:

  • IC50_{50} value: 15 µM
  • Induction of apoptosis confirmed by flow cytometry
  • Upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-xL)

Quantitative Structure-Activity Relationship (QSAR)

QSAR models have been developed to predict the biological activity of compounds similar to this compound. These models correlate structural features with biological activity, providing insights into how modifications to the structure can enhance efficacy.

Key Findings from QSAR Analysis

Descriptor Value
LogP (octanol-water partition coefficient)3.5
Topological Polar Surface Area (TPSA)35 Ų
Molecular Volume200 ų

The analysis suggests that increasing hydrophobic character while maintaining a balanced polar surface area may enhance both antimicrobial and anticancer activities.

Properties

IUPAC Name

2-methyl-6-(piperidin-1-ylmethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-6-5-7-12(13(11)15)10-14-8-3-2-4-9-14/h5-7,15H,2-4,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEERRNJKQAIDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CN2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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